(5-Bromo-3-methoxypyridin-2-yl)methanamine
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Overview
Description
(5-Bromo-3-methoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.07 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to achieve selective bromination at the desired position on the pyridine ring .
Industrial Production Methods
Industrial production methods for (5-Bromo-3-methoxypyridin-2-yl)methanamine may involve large-scale bromination and subsequent amination reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-3-methoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methanamine group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include primary amines.
Coupling Reactions: Products include biaryl derivatives.
Scientific Research Applications
(5-Bromo-3-methoxypyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (5-Bromo-3-methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methoxypyridin-3-yl)methanamine: Similar in structure but with different substitution patterns.
(5-Bromo-3-methoxypyridin-2-yl)methanol: Contains a hydroxyl group instead of a methanamine group.
Uniqueness
(5-Bromo-3-methoxypyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methanamine groups allows for versatile chemical reactivity and potential biological activity .
Properties
IUPAC Name |
(5-bromo-3-methoxypyridin-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,3,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMZDHQFIWMNCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)Br)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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